(4R,7S)Tedalinab

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

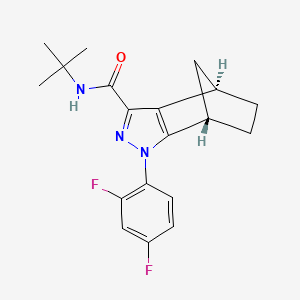

(4R,7S)Tedalinab, également connu sous le nom de (4R,7S)-1-(2,4-difluorophényl)-N-(1,1-diméthyléthyl)-4,5,6,7-tétrahydro-4,7-méthano-1H-indazole-3-carboxamide, est un composé développé par Glenmark Pharmaceuticals. Il est principalement utilisé pour le traitement de l'ostéoarthrite et de la douleur neuropathique. Ce composé agit comme un agoniste puissant et sélectif du récepteur cannabinoïde CB2, avec une sélectivité élevée de 4700 fois pour CB2 par rapport au récepteur CB1 apparenté .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du (4R,7S)Tedalinab implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau indazole, l'introduction du groupe difluorophényle et le couplage final avec le groupe tert-butyle. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité constante. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

(4R,7S)Tedalinab subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.

Substitution : Les réactions de substitution, en particulier sur le groupe difluorophényle, peuvent conduire à la formation de nouveaux composés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et sous des atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir des propriétés pharmacologiques différentes. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence en chimie analytique et pour la synthèse de nouveaux dérivés.

Biologie : Étudié pour ses effets sur les récepteurs cannabinoïdes et son potentiel en tant qu'outil pour comprendre les interactions récepteur-ligand.

Médecine : Investigué pour ses propriétés analgésiques et anti-inflammatoires, en particulier dans le traitement de l'ostéoarthrite et de la douleur neuropathique.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste sélectif du récepteur cannabinoïde CB2. Ce récepteur se trouve principalement dans le système immunitaire et les tissus périphériques. En se liant au récepteur CB2, this compound module la libération de neurotransmetteurs et réduit l'inflammation et la douleur. La forte sélectivité pour CB2 par rapport à CB1 minimise les effets psychoactifs généralement associés à l'activation des récepteurs cannabinoïdes .

Applications De Recherche Scientifique

(4R,7S)Tedalinab has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry and for the synthesis of new derivatives.

Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.

Medicine: Investigated for its analgesic and anti-inflammatory properties, particularly in the treatment of osteoarthritis and neuropathic pain.

Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

(4R,7S)Tedalinab exerts its effects by acting as a selective agonist for the cannabinoid CB2 receptor. This receptor is primarily found in the immune system and peripheral tissues. By binding to the CB2 receptor, this compound modulates the release of neurotransmitters and reduces inflammation and pain. The high selectivity for CB2 over CB1 minimizes the psychoactive effects commonly associated with cannabinoid receptor activation .

Comparaison Avec Des Composés Similaires

Composés similaires

- CBS-0550

- Olorinab

- SER-601

Unicité

Comparé aux composés similaires, (4R,7S)Tedalinab se démarque par sa forte sélectivité pour le récepteur CB2 et ses propriétés pharmacocinétiques favorables, notamment une bonne biodisponibilité orale et un profil de sécurité prometteur. Ces caractéristiques en font un composé précieux pour les applications thérapeutiques, en particulier dans le traitement de la douleur et de l'inflammation .

Activité Biologique

(4R,7S)Tedalinab, also known as GRC-10693 , is a selective cannabinoid CB2 receptor agonist developed by Glenmark Pharmaceuticals. It has shown promising therapeutic potential in treating osteoarthritis and neuropathic pain due to its anti-inflammatory and analgesic properties. Below is a detailed overview of its biological activity based on available research.

Tedalinab is characterized by:

- CB2 Selectivity : It has an exceptionally high selectivity for the CB2 receptor over CB1, with a ratio of 4700:1. This selectivity minimizes psychoactive effects typically associated with CB1 activation .

- Anti-inflammatory and Analgesic Effects : By targeting CB2 receptors, which are primarily expressed in immune cells and peripheral tissues, Tedalinab modulates inflammatory responses and reduces pain signaling pathways .

Pharmacokinetics

- Oral Bioavailability : Tedalinab demonstrates good oral bioavailability, making it suitable for systemic administration .

- Safety Profile : Early clinical trials have reported favorable safety outcomes, with no significant adverse effects at therapeutic doses .

Preclinical Studies

Tedalinab has been evaluated in animal models for its efficacy in reducing inflammation and pain:

- Osteoarthritis Models : Studies have shown significant reductions in joint inflammation and pain behaviors in rodent models of osteoarthritis.

- Neuropathic Pain Models : Tedalinab effectively reduced hyperalgesia and allodynia in preclinical neuropathic pain models .

Clinical Trials

Tedalinab has progressed through early-phase clinical trials:

- Phase I Trials : Established safety, tolerability, and pharmacokinetic profiles in healthy volunteers.

- Phase II Trials : Demonstrated efficacy in reducing pain scores in patients with osteoarthritis and neuropathic pain conditions .

Biological Activity Data

1. Osteoarthritis

Tedalinab's ability to reduce inflammation and joint pain makes it a promising candidate for managing osteoarthritis. Its selective CB2 action avoids central nervous system side effects.

2. Neuropathic Pain

By targeting peripheral CB2 receptors, Tedalinab offers a non-opioid alternative for chronic neuropathic pain management.

3. Neurodegenerative Diseases

Emerging evidence suggests that CB2 receptor agonists may have neuroprotective roles by attenuating neuroinflammation. While not yet studied explicitly for neurodegenerative diseases like Alzheimer's or Parkinson's, Tedalinab's mechanism aligns with this therapeutic potential .

Case Study 1: Osteoarthritis Pain Management

In a Phase II trial involving patients with moderate-to-severe osteoarthritis:

- Patients receiving Tedalinab reported a statistically significant reduction in pain scores compared to placebo.

- No serious adverse events were observed, highlighting its safety profile.

Case Study 2: Neuropathic Pain

Preclinical studies demonstrated that Tedalinab reduced mechanical allodynia in rodent models of sciatic nerve injury. These findings support its potential application in human neuropathic pain conditions.

Propriétés

Numéro CAS |

916591-02-1 |

|---|---|

Formule moléculaire |

C19H21F2N3O |

Poids moléculaire |

345.4 g/mol |

Nom IUPAC |

(1S,7R)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |

InChI |

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m1/s1 |

Clé InChI |

NTPZXHMTJGOMCJ-MNOVXSKESA-N |

SMILES isomérique |

CC(C)(C)NC(=O)C1=NN(C2=C1[C@@H]3CC[C@H]2C3)C4=C(C=C(C=C4)F)F |

SMILES canonique |

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.